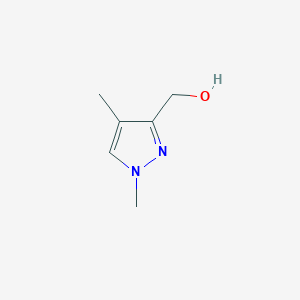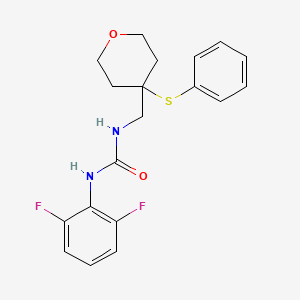
1-(Cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is essential for maintaining proper brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Organic Compounds
1-(Cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione has shown utility as a synthetic intermediate in the preparation of various organic compounds. For instance, cyclopentane-1,2-dione, a related compound, has been used in synthesizing propellanes, iso-coumarones, and pyrazines, hinting at the potential versatility of this compound in similar synthetic applications (Wrobel & Cook, 1980).
Role in the Synthesis of Dyes and Pigments
The compound is involved in reactions leading to the creation of merocyanine dyes, a class of organic compounds with spectroscopic properties. These dyes, derived from interactions involving similar pyrazine derivatives, have applications in various fields including photochromics and photonics (Gabbutt et al., 2001).
Contribution to Antimicrobial and Anti-inflammatory Agents
A series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are structurally related to this compound, have been synthesized for their potential as antimicrobial and anti-inflammatory agents. This highlights the relevance of such compounds in medicinal chemistry (Kendre et al., 2015).
Applications in Catalysis
The compound's derivatives have been used as catalysts in synthetic organic chemistry. For example, silica-bonded pyrimido[1,2-a]azepinium chloride, a catalyst derived from similar pyrazine structures, has been used for the efficient synthesis of benzo[b]pyran and spiro-pyran derivatives, demonstrating the compound's potential in catalytic applications (Hasaninejad et al., 2013).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-prop-2-ynylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-5-12-6-7-13(8-9-3-4-9)11(15)10(12)14/h1,6-7,9H,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAIIZPVXYJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)
![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)